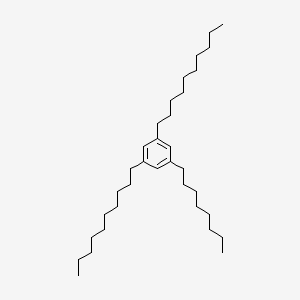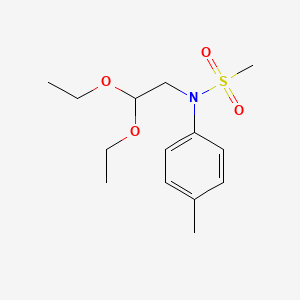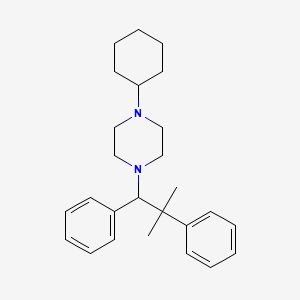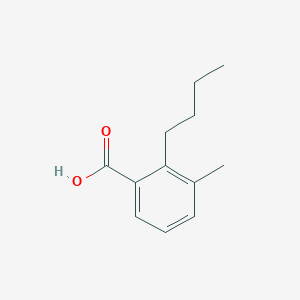
1,3-Didecyl-5-octylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didecyl-5-octylbenzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where the benzene ring is substituted with two decyl groups and one octyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industrial and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Didecyl-5-octylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and alkyl chlorides into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Didecyl-5-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkylbenzenes with shorter alkyl chains.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of alkyl side chains.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction reactions.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids with varying lengths of alkyl chains.
Reduction: Alkylbenzenes with shorter alkyl chains.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,3-Didecyl-5-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Didecyl-5-octylbenzene involves its interaction with hydrophobic environments, such as biological membranes. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity and function. This property is exploited in various applications, including drug delivery and membrane studies.
Comparación Con Compuestos Similares
Similar Compounds
Octylbenzene: A simpler alkylbenzene with a single octyl group attached to the benzene ring.
Didecylbenzene: Contains two decyl groups attached to the benzene ring.
Uniqueness
1,3-Didecyl-5-octylbenzene is unique due to the presence of both decyl and octyl groups, which confer distinct physical and chemical properties. The combination of these alkyl groups enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile compared to its simpler counterparts.
Propiedades
Número CAS |
87969-88-8 |
|---|---|
Fórmula molecular |
C34H62 |
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
1,3-didecyl-5-octylbenzene |
InChI |
InChI=1S/C34H62/c1-4-7-10-13-16-18-21-24-27-33-29-32(26-23-20-15-12-9-6-3)30-34(31-33)28-25-22-19-17-14-11-8-5-2/h29-31H,4-28H2,1-3H3 |
Clave InChI |
AMQGHJFBFMCPQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=CC(=C1)CCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)

![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)


![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

